1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine
CAS No.: 1289057-87-9
Cat. No.: VC0036449
Molecular Formula: C9H13BrN2O
Molecular Weight: 245.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289057-87-9 |
|---|---|
| Molecular Formula | C9H13BrN2O |
| Molecular Weight | 245.12 |
| IUPAC Name | 1-(4-bromopyridin-2-yl)oxy-2-methylpropan-2-amine |
| Standard InChI | InChI=1S/C9H13BrN2O/c1-9(2,11)6-13-8-5-7(10)3-4-12-8/h3-5H,6,11H2,1-2H3 |
| Standard InChI Key | LCRGRSLAHWKROT-UHFFFAOYSA-N |
| SMILES | CC(C)(COC1=NC=CC(=C1)Br)N |
Introduction
Physical and Chemical Properties
1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine is an organic amine featuring a brominated pyridine moiety linked to a methylpropan-2-amine group via an ether linkage. This structural arrangement contributes to its distinct chemical behavior and biological interactions. The compound's core structure includes a 4-bromopyridine ring that serves as an essential pharmacophore in its molecular architecture.
Table 1: Physical and Chemical Properties of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine
| Property | Value |
|---|---|
| CAS Number | 1289057-87-9 |
| Molecular Formula | C₉H₁₃BrN₂O |
| Molecular Weight | 245.12 g/mol |
| Physical Appearance | Not specified in literature |
| Polar Surface Area (PSA) | 48.1 |
| XLogP3 | 1.5 |
| InChIKey | LCRGRSLAHWKROT-UHFFFAOYSA-N |
| DSSTox ID | DTXSID20744479 |
The moderate lipophilicity (XLogP3 = 1.5) of the compound suggests a balanced distribution between aqueous and lipid environments, potentially favorable for drug-like properties . Its relatively low polar surface area indicates potential for membrane permeability, an important characteristic for pharmaceutical compounds.
Structural Features and Related Compounds
The structure of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine contains several key functional groups that contribute to its chemical behavior and biological activity. The 4-bromopyridin-2-yl group serves as an important reactive site, while the ether linkage provides structural flexibility, and the methylpropan-2-amine moiety offers potential for hydrogen bonding and other molecular interactions.
Several related compounds have been reported in the literature, including isomeric variants such as 1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-amine hydrochloride (CAS: 1423032-07-8), which differs in the position of the bromine atom on the pyridine ring . Another structurally related compound is 2-(4-bromopyridin-2-yl)-2-methylpropan-1-ol (CAS: 1240620-94-3), which contains an alcohol group instead of an amine .
| Catalyst | Base | Solvent | Temperature | Duration | Atmosphere |
|---|---|---|---|---|---|
| Palladium diacetate | Potassium carbonate | Water | 100°C | 1-4 h | Inert (N₂) |
| Pd(OAc)₂ | K₂CO₃ | DMF | 80-85°C | 9 h | Not specified |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/Water | 110°C | Overnight | Inert |
Chemical Reactivity
1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine undergoes various chemical reactions that highlight its potential utility in organic synthesis and medicinal chemistry.
Key Reaction Types
The compound exhibits several characteristic reactions:
-
Substitution Reactions: The bromine atom at the 4-position of the pyridine ring can be replaced with various nucleophiles, enabling the introduction of diverse functional groups.
-
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyridine ring or the amine functionality.
-
Coupling Reactions: The bromine substituent makes the compound amenable to various coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which could enable further functionalization of the molecule.
Biological Activity and Mechanism of Action
Research indicates that 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine exhibits promising biological activities with potential therapeutic implications. The compound's structural features play a crucial role in determining its biological interactions.
Protein Kinase Interactions
The compound may exhibit selective inhibition of protein kinases involved in cell cycle regulation and cancer progression. This mechanism could explain its potential applications in oncology research. The bromopyridine moiety likely serves as a key recognition element for kinase binding domains.
Neurotransmitter System Interactions
The amine group suggests potential interactions with neurotransmitter systems, which could influence pathways related to mood disorders and neurodegenerative diseases. These interactions might involve:
-
Modulation of receptor activity
-
Alteration of signal transduction pathways
-
Influence on neurotransmitter release or reuptake
Therapeutic Applications
Oncology Applications
Research suggests that 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine has potential applications in oncology. The compound's ability to potentially inhibit protein kinases involved in cell cycle regulation positions it as a candidate for cancer research. Such kinase inhibitors have become a significant class of targeted anticancer therapies due to their ability to interrupt specific signaling pathways critical for cancer cell proliferation and survival.
Neurological Applications
The compound's potential interactions with neurotransmitter systems suggest applications in treating neurological conditions. Similar compounds with pyridine moieties have shown neuroprotective effects and potential utility in addressing neurodegenerative disorders.
Current Research and Future Directions
Research on 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine and related compounds continues to evolve, with several promising directions:
-
Optimization of Pharmacological Properties: Structural modifications to enhance target selectivity, potency, and pharmacokinetic properties.
-
Expanded Therapeutic Applications: Investigation of additional therapeutic areas beyond oncology and neurology, potentially including anti-inflammatory and antimicrobial applications, similar to related heterocyclic compounds .
-
Development of Analog Libraries: Creation of focused compound libraries based on the core structure to establish more comprehensive structure-activity relationships.
-
Combination Therapy Approaches: Evaluation of synergistic effects when combined with established therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume